Methylcyclopentadiene

Catalog No.
S565819
CAS No.
26519-91-5
M.F
C6H8
M. Wt
80.13 g/mol
Availability
In Stock
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Methylcyclopentadiene

CAS Number

26519-91-5

Product Name

Methylcyclopentadiene

IUPAC Name

1-methylcyclopenta-1,3-diene

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

InChI

InChI=1S/C6H8/c1-6-4-2-3-5-6/h2-4H,5H2,1H3

InChI Key

NFWSQSCIDYBUOU-UHFFFAOYSA-N

SMILES

CC1=CC=CC1

Synonyms

methylcyclopentadiene

Canonical SMILES

CC1=CC=CC1

The exact mass of the compound Methylcyclopentadiene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methylcyclopentadiene is a cyclic compound with the molecular formula C6_6H8_8. It exists in three isomeric forms, each characterized by the arrangement of its carbon atoms and the positioning of the methyl group. The compound is an important precursor in organic synthesis, particularly in the formation of organometallic complexes through the methylcyclopentadienyl ligand. This ligand is noted for its enhanced solubility in organic solvents compared to its cyclopentadienyl counterpart, making it valuable in various chemical applications .

  • Deprotonation: The compound can be deprotonated to form the methylcyclopentadienyl anion, which serves as a ligand in organometallic chemistry .
  • H-abstraction Reactions: These reactions lead to the formation of methylcyclopentadienyl radicals, which can further decompose into various products, including benzene and fulvene .
  • Pyrolysis: Under high temperatures, methylcyclopentadiene can undergo pyrolysis, resulting in C–C bond fission and subsequent radical recombination processes that yield benzene and other hydrocarbons .

Methylcyclopentadiene can be synthesized through several methods:

  • Thermal Cracking: This method involves the thermal cracking of its Diels–Alder dimer, followed by distillation to remove impurities such as cyclopentadiene .
  • Isomerization: The compound can also be obtained through isomerization reactions starting from cyclopentadiene or its derivatives .
  • Radical Reactions: Various radical reactions can yield methylcyclopentadiene by manipulating reaction conditions to favor specific pathways .

Methylcyclopentadiene has diverse applications:

  • Ligand in Organometallic Chemistry: Its anion serves as a ligand for various metal complexes, enhancing their reactivity and solubility in organic solvents .
  • Precursor for Chemical Synthesis: It is used as a precursor in synthesizing other organic compounds and materials, including pharmaceuticals and agrochemicals .
  • Research Tool: Methylcyclopentadiene is employed in theoretical studies to understand reaction mechanisms and kinetics due to its unique reactivity profile .

Interaction studies involving methylcyclopentadiene primarily focus on its reactivity with various radicals and oxidizing agents. For instance:

  • Radical Reactions: Methylcyclopentadiene reacts vigorously with strong oxidizers and can release gaseous hydrogen when interacting with reducing agents .
  • Kinetic Studies: The rate constants for various reactions involving methylcyclopentadiene have been extensively studied using computational methods to predict product distributions and reaction pathways .

Methylcyclopentadiene shares similarities with several related compounds. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
CyclopentadieneC5_5H6_6A simpler structure without a methyl substituent.
1-MethylcyclopentadieneC6_6H8_8More reactive due to the position of the methyl group.
2-MethylcyclopentadieneC6_6H8_8Exhibits lower regiospecificity in reactions compared to 1-methyl isomer .
FulveneC5_5H6_6An open-chain isomer that can form from methylcyclopentadiene under specific conditions.

Methylcyclopentadiene's uniqueness lies in its ability to form stable organometallic complexes while exhibiting distinct reactivity patterns compared to its isomers and related compounds. Its role as a precursor for various chemical syntheses further emphasizes its importance in organic chemistry.

Early Synthesis and Structural Elucidation

The first reported synthesis of methylcyclopentadiene dates to mid-20th-century organometallic research, driven by demands for novel hydrocarbon ligands. Early methods involved sodium-mediated alkylation of cyclopentadiene with methyl halides in diglyme solvents, achieving 60–70% yields of monoalkylated products while minimizing di- and tri-substituted byproducts. Thermal cracking of the Diels–Alder dimer at 160–200°C became the industrial standard, enabling large-scale production through fractional distillation.

Significant breakthroughs emerged from parallel investigations into ethylene-binding inhibitors, where researchers like Sisler and Blankenship discovered that photodecomposition of diazocyclopentadiene produced methylcyclopentadiene derivatives. This work laid the foundation for understanding structure–activity relationships in cyclopentadienyl complexes.

Key Milestones in Application Development

The 1950s witnessed methylcyclopentadiene’s transition from laboratory curiosity to industrial commodity through its incorporation into methylcyclopentadienyl manganese tricarbonyl (MMT). Patented by Ethyl Corporation, MMT served as an octane booster in leaded gasoline and later in unleaded formulations following tetraethyl lead’s phaseout. Concurrent academic studies revealed the methylcyclopentadienyl ligand’s unique electronic effects, enabling precise tuning of metal complex reactivity—a principle exploited in Ziegler–Natta catalysts and metallocene polymers.

The alkylation of cyclopentadiene derivatives represents one of the most established and industrially relevant methods for methylcyclopentadiene synthesis [2]. This approach involves the direct introduction of methyl groups onto the cyclopentadiene ring system through various alkylation mechanisms. The process typically employs cyclopentadiene as the starting material, which reacts with metal sodium, potassium, or their corresponding hydroxides and carbonates to generate cyclopentadienyl sodium or cyclopentadienyl potassium intermediates [2].

The methylation reaction proceeds through the formation of cyclopentadienyl anions, which subsequently undergo nucleophilic substitution with methyl chloride under controlled conditions [2]. The reaction is conducted in a closed system with pressures ranging from 0 to 0.5 megapascals and temperatures maintained between negative 10 degrees Celsius and 40 degrees Celsius [2]. This temperature range ensures optimal reaction kinetics while preventing excessive side reactions that could compromise product selectivity.

A significant advancement in this methodology involves the implementation of liquid-phase methyl chloride feeding systems [2]. Traditional gas-phase feeding methods suffered from measurement difficulties and reduced reaction efficiency [2]. The liquid-phase approach enables more precise control of methyl chloride addition, leading to enhanced reaction velocity and conversion rates [2]. The liquid methyl chloride is introduced from the bottom of the reactor to facilitate better dissolution and mixing with the liquid-phase materials [2].

Recent developments have focused on the use of Grignard reagent methodologies for methylcyclopentadiene synthesis [18]. This approach involves the preparation of methylmagnesium chloride in n-butyl ether solution, followed by the formation of cyclopentadienyl magnesium chloride through the addition of cyclopentadiene monomers [18]. The final methylation step utilizes measured amounts of methyl chloride at temperatures between 60 and 90 degrees Celsius for 3 to 6 hours [18]. This methodology achieves methylcyclopentadiene yields exceeding 90 percent with mass content greater than 95 percent [18].

The alkylation process demonstrates remarkable efficiency when optimized reaction parameters are employed [7]. The use of weak Lewis bases with conjugated acids having dissociation constants where pKa ≤ -2.5 promotes nongeminal alkylation patterns [7]. This selectivity control prevents the formation of geminal substitution products, which are less desirable for subsequent applications [7]. The process is particularly suited for alkylation of cyclopentadiene compounds that are at least monosubstituted, with the maximum number of substituted carbon atoms being four before alkylation [7].

Table 1: Alkylation Reaction Parameters for Methylcyclopentadiene Synthesis

Alkylating AgentBase/CatalystTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)
Methyl chlorideSodium/Potassium metal20-400-0.5>90High
Methyl chlorideCyclopentadienyl Mg chloride60-900-0.5>90High
Methanol + CPOZinc molybdate400Atmospheric6565
Liquid methyl chlorideGrignard reagent-10 to 400-0.5>95High

Thermal Cracking and Dimerization/Depolymerization Dynamics

The thermal behavior of cyclopentadiene and its methylated derivatives involves complex dimerization and depolymerization dynamics that are fundamental to methylcyclopentadiene production and purification [4] [6]. Cyclopentadiene exhibits a strong tendency to undergo self-dimerization through the Diels-Alder mechanism, forming dicyclopentadiene as the primary product [4]. At 25 degrees Celsius, the rate constant for cyclopentadiene dimerization to endo-dicyclopentadiene is 8.3 × 10⁻⁷ M⁻¹s⁻¹, resulting in a half-life of approximately 28 hours for neat cyclopentadiene [4].

The dimerization process demonstrates temperature-dependent kinetics with significant implications for methylcyclopentadiene synthesis and storage [6] [21]. At elevated temperatures ranging from 80 to 160 degrees Celsius, comprehensive kinetic studies have revealed detailed reaction mechanisms and rate constants for both cyclopentadiene self-dimerization and codimerization with other reactive components [6] [21]. At 120 degrees Celsius, the rate constants for cyclopentadiene and methylcyclopentadiene dimerization are remarkably similar, measuring 1.13 × 10⁻³ M⁻¹s⁻¹ and 1.08 × 10⁻³ M⁻¹s⁻¹ respectively [4].

The reversibility of the dimerization reaction enables the thermal cracking process essential for monomer recovery [5]. At 170 degrees Celsius, cyclopentadiene monomer can be efficiently distilled from dicyclopentadiene through retro Diels-Alder reactions [4]. Industrial thermal cracking operations typically employ temperatures of 300 degrees Celsius to ensure rapid and complete depolymerization [5]. These high-temperature conditions facilitate the breakdown of dimeric and oligomeric species back to their monomeric forms [5].

Substitution patterns significantly influence dimerization rates and thermal stability [4]. Monoalkylation, such as methylation, has minimal effect on dimerization kinetics compared to unsubstituted cyclopentadiene [4]. However, dialkyl substitution at the 5-positions dramatically reduces dimerization tendency [4]. For instance, 5,5-dimethylcyclopentadiene does not dimerize even at temperatures as high as 200 degrees Celsius [4]. This selectivity can be exploited in synthetic strategies where controlled substitution patterns are desired [4].

The presence of other reactive carbon-5 compounds affects the overall dimerization dynamics in practical synthesis scenarios [6] [21]. Codimerization reactions occur between cyclopentadiene and components such as isoprene, trans-1,3-pentadiene, 1-pentene, cis-2-pentene, and trans-2-pentene [6]. The codimerization reactivity follows a specific order: 1-pentene > cis-2-pentene > 2-methyl-1-butene > cyclopentene > 2-methyl-2-butene > trans-2-pentene [6]. These reaction rate constants are typically 1 to 2 orders of magnitude lower than those for exo-dicyclopentadiene formation [6].

Table 2: Thermal Cracking and Dimerization Dynamics

Temperature (°C)ProcessHalf-life/Rate ConstantProductSelectivity (%)
25Dimerization28 hendo-DCPDMajor product
80Dimerization Study1.13×10⁻³ M⁻¹s⁻¹endo-DCPDDominant
120Dimerization Study1.08×10⁻³ M⁻¹s⁻¹Methylcyclopentadiene dimerComparable to CPD
160Dimerization StudyNot specifiedVarious productsMixed
170Retro Diels-AlderMonomer distillationCyclopentadieneHigh
300Thermal CrackingRapid crackingCyclopentadieneHigh

Bio-Based Catalytic Synthesis from Renewable Biomass

The development of bio-based catalytic synthesis routes for methylcyclopentadiene represents a paradigm shift toward sustainable chemical production from renewable biomass feedstocks [1] [8] [27]. This approach addresses the limitations of traditional petroleum-based synthesis methods, which yield methylcyclopentadiene at extremely low rates of approximately 0.7 kilograms per ton with costs exceeding 10,000 United States dollars per ton [1] [8] [14].

The most significant breakthrough in bio-based methylcyclopentadiene synthesis involves the direct hydrodeoxygenation of 3-methylcyclopent-2-enone derived from cellulose [1] [8] [27]. This integrated technology encompasses three key steps: the hydrogenolysis of cellulose to 2,5-hexanedione, the intramolecular aldol condensation of 2,5-hexanedione to 3-methylcyclopent-2-enone, and the subsequent selective hydrodeoxygenation to methylcyclopentadiene [1] [27]. The overall process achieves a carbon yield of 70 percent from cellulose to 3-methylcyclopent-2-enone, with subsequent conversion to methylcyclopentadiene maintaining high selectivity [1] [27].

The catalytic system employs zinc-molybdenum oxide catalysts that demonstrate exceptional performance in the selective hydrodeoxygenation step [1] [27]. The catalyst preparation involves the formation of zinc molybdenum tetroxide species during calcination, which subsequently transforms into zinc molybdenum trioxide under reaction conditions [1] [27]. This zinc molybdenum trioxide phase exhibits preferential interaction with carbon-oxygen bonds rather than carbon-carbon double bonds during vapor-phase hydrodeoxygenation [1] [27]. The reaction conditions typically involve temperatures of 400 degrees Celsius, hydrogen pressures of 0.1 megapascals, and weight hourly space velocities of 0.23 grams per gram per hour [27].

Advanced catalyst development has focused on zinc molybdate systems that enable direct synthesis of methylcyclopentadiene from 2,5-hexanedione [11] [19]. The zinc trioxide dimolybdenum nonaoxide catalyst, prepared via precipitation methods, demonstrates excellent catalytic performance for cascade intramolecular aldol condensation and selective hydrodeoxygenation reactions [11] [19]. This catalyst achieves a molar yield of 65 percent methylcyclopentadiene at 400 degrees Celsius under atmospheric pressure [11] [19]. The high specific surface area and enhanced reducibility of this catalyst contribute to superior activity, selectivity, and stability compared to alternative formulations [11] [19].

Alternative bio-based routes utilize xylose and extracted hemicellulose as feedstocks through two-step processes [16]. The first step involves selective hydrogenolysis of xylose or hemicellulose over commercial ruthenium on carbon catalysts in acid-free toluene and sodium chloride aqueous solution biphasic systems to produce cyclopentanone [16]. The second step converts cyclopentanone to cyclopentadiene through cascade hydrodeoxygenation and dehydrogenation reactions over zinc molybdate catalysts [16]. When methanol is introduced with cyclopentanone and hydrogen, methylcyclopentadiene is selectively obtained through cascade dehydrogenation, aldol condensation, and selective hydrodeoxygenation reactions [16].

The cellulose conversion process has been further optimized through one-pot methodologies that achieve high yields of 2,5-hexanedione [12]. Using aluminum sulfate combined with palladium on carbon catalysts in water and tetrahydrofuran mixtures, cellulose conversion yields reach 80.3 percent [12]. The aluminum sulfate catalyzes cellulose conversion to 5-hydroxymethylfurfural, while palladium on carbon facilitates hydrogenolysis to furanic intermediates without over-hydrogenation [12]. These intermediates subsequently transform to 2,5-hexanedione through aluminum sulfate-catalyzed ring-opening reactions [12].

Table 3: Bio-Based Catalytic Synthesis Routes

Starting MaterialIntermediateCatalyst SystemTemperature (°C)MCPD Carbon Yield (%)Overall Process Yield (%)Key Features
Cellulose3-Methylcyclopent-2-enoneZn-Mo oxide4007070Direct hydrodeoxygenation
2,5-Hexanedione3-Methylcyclopent-2-enoneZn₃Mo₂O₉4006565Cascade reaction
XyloseCyclopentanoneRu/C + Zinc molybdate190 + 400Not specifiedMulti-stepTwo-step bio-route
HemicelluloseCyclopentanoneRu/C + Zinc molybdate190 + 400Not specifiedMulti-stepTwo-step bio-route

Alternative Synthetic Routes and Process Optimization

Beyond conventional alkylation and bio-based methods, several alternative synthetic routes have emerged for methylcyclopentadiene production, each offering unique advantages in terms of efficiency, selectivity, and economic viability [3] [16] [20]. These approaches encompass diverse starting materials and catalytic systems designed to optimize specific aspects of the synthesis process.

The base-catalyzed aldol condensation route utilizes 2,5-hexanedione as a platform chemical derived from sustainable sources [3]. This three-step process involves intramolecular aldol condensation to form 3-methyl-2-cyclopenten-1-one, followed by catalytic chemoselective hydrogenation to 3-methyl-2-cyclopenten-1-ol, and final dehydration to yield methylcyclopentadiene [3]. The hydrogenation step employs a ternary ruthenium catalyst system consisting of ruthenium dichloride triphenylphosphine, ethylenediamine, and potassium hydroxide, achieving 96 percent chemoselectivity [3]. The dehydration occurs over aluminum phosphate and magnesium sulfate at 70 degrees Celsius under reduced pressure [3].

Industrial process optimization focuses on the development of integrated technologies that combine multiple synthetic steps [23]. The ORLEN Unipetrol technology demonstrates large-scale production capabilities with capacities ranging from 20 to 26 thousand metric tons per year [23]. This process utilizes pyrolysis gasoline as feedstock, processing it through a series of four distillation columns with cascade dimerization reactors [23]. The technology can produce dicyclopentadiene with concentrations ranging from 80 to 95 percent depending on campaign requirements [23]. The flexibility of this design allows optimization based on market demands and feedstock availability [23].

Process intensification strategies have focused on the development of continuous-flow production methods that offer improved heat and mass transfer characteristics [23]. These systems employ controlled dimerization in cascade reactors followed by selective separation through advanced distillation techniques [23]. The integration of dimerization and separation steps reduces energy consumption and improves overall process economics [23]. High-purity methylcyclopentadiene production requires precise control of temperature profiles and residence times to prevent oligomer formation [23].

Catalyst optimization studies have identified key performance parameters that govern selectivity and activity in methylcyclopentadiene synthesis [27]. The interaction between molybdenum oxide and zinc oxide supports creates oxygen vacancy sites that facilitate selective hydrodeoxygenation [27]. The oxygen vacancy concentration of zinc-supported molybdenum oxide catalysts is approximately five times higher than that of bulk molybdenum oxide [27]. This enhanced vacancy concentration correlates directly with improved selectivity for carbon-oxygen bond cleavage over carbon-carbon bond hydrogenation [27].

Alternative catalytic approaches utilize modified zeolite systems and supported metal catalysts for specific synthetic transformations [22]. The alkylation of cyclopentadiene with aliphatic alcohols in alkaline media demonstrates the versatility of synthetic methodologies [22]. These reactions proceed through 1,3-alkylation mechanisms with subsequent formation of dialkylcyclopentadienes [22]. The optimization of reaction parameters including temperature, molar ratios, and reaction duration enables control over product distribution and selectivity [22].

Table 4: Catalytic Performance in Hydrodeoxygenation of 3-Methylcyclopent-2-enone

CatalystCalcination Temperature (°C)MCP Conversion (%)MCPD Selectivity (%)MCPD Yield (%)MCPE Selectivity (%)HDE Selectivity (%)HE Selectivity (%)
MoO₃600981818371710
15wt.%MoO₃/ZnO600997170751
15wt.%MoO₃/Al₂O₃6009320192092
15wt.%MoO₃/ZrO₂600913229221
15wt.%MoO₃/SiO₂60099323218192
15wt.%V₂O₅/ZnO600823831722
15wt.%WO₃/ZnO6006936251041
15wt.%Fe₂O₃/ZnO600533016621
15wt.%CuO/ZnO600772721921

Constitutional Isomerism

Methylcyclopentadiene exists as three distinct constitutional isomers, each characterized by the position of the methyl substituent on the five-membered ring [1]. The three isomers are identified as 1-methylcyclopentadiene, 2-methylcyclopentadiene, and 5-methylcyclopentadiene, with molecular formula C₆H₈ and molecular weight of 80.13 g/mol [1] [2] [3].

1-Methylcyclopentadiene features the methyl group attached to a saturated carbon atom within the ring structure [2]. This isomer exhibits a CAS number of 96-39-9 and demonstrates structural stability under ambient conditions [4]. The positioning of the methyl substituent on the sp³-hybridized carbon creates distinct electronic and steric interactions compared to other isomers.

2-Methylcyclopentadiene contains the methyl group positioned on an sp²-hybridized carbon adjacent to the saturated carbon [3]. This isomer, with CAS number 3727-31-9, represents one of the more thermodynamically stable configurations within the isomeric series [3].

5-Methylcyclopentadiene places the methyl substituent on the opposite sp²-hybridized carbon from the saturated carbon position [5]. Thermochemical calculations indicate this isomer possesses approximately 1.2 kcal/mol higher energy compared to the 1- and 2-methylcyclopentadiene isomers, making it the least thermodynamically stable configuration [6].

Tautomeric Interconversion Mechanisms

The three methylcyclopentadiene isomers undergo facile interconversion through 1,5-hydrogen shift mechanisms, representing a classical example of tautomerism in cyclic diene systems [6] [7]. These sigmatropic rearrangements proceed through suprafacial hydrogen migration across the conjugated π-system [8] [9].

The 1,5-hydrogen shift process involves the migration of a hydrogen atom from one terminus of the conjugated system to the other, occurring with minimal structural reorganization [10] [11]. Computational studies utilizing density functional theory methods reveal activation energies ranging from 26.9 to 37.5 kcal/mol for thermal rearrangement processes [10]. These calculations employed B3LYP/6-31G* methodology to determine transition state geometries and energetics.

Thermally activated tunneling dominates the interconversion process at ambient temperatures [8] [9]. MPW1K/6-31+G(d,p) calculations incorporating small curvature tunneling effects demonstrate that room temperature rearrangements proceed primarily through quantum mechanical tunneling rather than classical over-the-barrier processes [8]. The calculated temperature dependence of hydrogen/deuterium kinetic isotope effects correlates well with experimental measurements, providing evidence for tunneling contributions [8].

Kinetic analysis reveals that methylcyclopentadiene isomers rapidly equilibrate under thermal conditions [12]. Nuclear magnetic resonance monitoring of the rearrangement process shows that 5-methylcyclopentadiene converts to a mixture of 1-methylcyclopentadiene and 2-methylcyclopentadiene isomers [11]. The distribution reflects the relative thermodynamic stabilities, with experimental observations indicating approximately 44.4% 1-methylcyclopentadiene and 55.6% 2-methylcyclopentadiene in equilibrium mixtures [13].

Conformational Analysis and Molecular Geometry

Ring Conformation and Planarity

Methylcyclopentadiene adopts an essentially planar ring conformation, with the four sp²-hybridized carbon atoms maintaining coplanar geometry [14]. The saturated sp³-hybridized carbon atom remains within the plane defined by the other four carbons, although the hydrogen atoms attached to this center extend above and below the ring plane [14].

The planar geometry results from the conjugated π-system extending across the C₂-C₃ and C₄-C₅ double bonds [14]. This electronic delocalization constrains the molecular framework to minimize deviation from planarity, despite the presence of one saturated carbon center. Computational modeling confirms that conformations with the sp³ carbon displaced from the ring plane exhibit increased strain energy [14].

Bond angle analysis reveals that the internal ring angles approximate 108°, representing a compromise between the ideal tetrahedral geometry (109.5°) preferred by the sp³ carbon and the trigonal planar geometry (120°) favored by the sp² carbons [15]. This angular compression generates minimal ring strain compared to smaller cycloalkanes such as cyclopropane or cyclobutane [15] [16].

Ring Strain Considerations

Cyclopentadiene derivatives, including methylcyclopentadiene, exhibit relatively low ring strain compared to three- and four-membered ring systems [15] [16]. The five-membered ring structure accommodates near-optimal bond angles while maintaining structural integrity through π-conjugation [15].

Strain energy calculations estimate the total ring strain in cyclopentadiene at approximately 5 kcal/mol [17]. This value reflects the deviation from ideal bond angles and the slight puckering required to accommodate the sp³ carbon within the otherwise planar framework [15]. The methyl substitution in methylcyclopentadiene introduces negligible additional strain, as confirmed by thermochemical measurements [6].

Comparative analysis with other ring sizes demonstrates that five-membered rings represent an optimal balance between angle strain and torsional strain [15] [16]. Unlike cyclopropane (49.5° deviation from ideal bond angles) or cyclobutane (19.5° deviation), cyclopentadiene requires only minimal angular distortion to achieve ring closure [15].

Vibrational Analysis and Molecular Dynamics

Vibrational spectroscopy reveals that methylcyclopentadiene exhibits multiple fundamental modes spanning the frequency range from 350 to 850 cm⁻¹ [18]. The lowest-energy vibrational state corresponds to methylene rocking motion at approximately 350 cm⁻¹, while higher-frequency modes involve C-H stretching and ring deformation vibrations [18].

Infrared spectroscopic analysis of methylcyclopentadiene demonstrates characteristic absorption bands corresponding to C-H stretching (2800-3100 cm⁻¹), C=C stretching (1500-1700 cm⁻¹), and ring breathing modes (800-1200 cm⁻¹) [19] [20]. The methyl substituent introduces additional vibrational complexity through methyl rocking, twisting, and symmetric/antisymmetric stretching modes [19].

Rotational spectroscopy provides precise structural parameters through analysis of rotational constants and centrifugal distortion effects [18]. Extended frequency coverage up to 510 GHz enables determination of higher-order molecular parameters and confirmation of structural assignments [18].

Electronic Structure and Aromaticity in Deprotonated Forms

Electronic Configuration of Neutral Methylcyclopentadiene

Neutral methylcyclopentadiene contains four π-electrons distributed across the conjugated C₂-C₃ and C₄-C₅ double bonds [1]. This electronic configuration places the molecule in the 4n category according to Hückel's rule, rendering it non-aromatic in the ground state [21]. The ionization energy of methylcyclopentadiene measures 8.28 ± 0.05 eV, reflecting the energy required to remove an electron from the highest occupied molecular orbital [22].

Photoelectron spectroscopy reveals the electronic structure through analysis of ionization energies corresponding to different molecular orbitals [22] [23]. The highest occupied molecular orbital primarily involves π-bonding interactions between the conjugated carbon centers, while lower-energy orbitals encompass σ-bonding and lone pair contributions [23].

Aromatic Character of Methylcyclopentadienyl Anion

Deprotonation of methylcyclopentadiene generates the methylcyclopentadienyl anion, which exhibits aromatic character through acquisition of six π-electrons [1] [21]. This transformation converts the 4n electron system to a 4n+2 configuration, satisfying Hückel's aromaticity criteria [21].

Deprotonation mechanism proceeds through removal of a proton from the saturated carbon center, creating a carbanion that delocalizes across the five-membered ring [21] [24]. The resulting anion demonstrates enhanced stability compared to non-aromatic analogs due to aromatic stabilization energy [21]. Cyclopentadiene itself exhibits a pKa of approximately 16, indicating the enhanced acidity resulting from aromatic stabilization of the conjugate base [24].

Electronic delocalization in the methylcyclopentadienyl anion involves redistribution of electron density across all five carbon atoms [21]. The lone pair electrons from the deprotonated carbon participate in the aromatic π-system, creating a fully conjugated six-electron network [21]. This delocalization provides significant thermodynamic stabilization, estimated at 20-30 kcal/mol compared to localized carbanion structures [21].

Computational Analysis of Electronic Properties

Density functional theory calculations provide detailed insights into the electronic structure evolution upon deprotonation [25] [26]. Studies employing various computational methods confirm the aromatic nature of the methylcyclopentadienyl anion through analysis of bond lengths, electron density distributions, and magnetic properties [25].

Nucleus-independent chemical shift (NICS) values serve as quantitative measures of aromaticity in cyclopentadienyl systems [26]. Methylcyclopentadienyl anions typically exhibit NICS(1)zz values ranging from -20 to -30 ppm, indicating strong aromatic character [26]. These values compare favorably with benzene (-29.7 ppm), confirming substantial aromatic stabilization [26].

Hyperconjugative effects involving the methyl substituent can modulate the aromatic character of substituted cyclopentadienyl anions [26]. The electron-donating nature of methyl groups enhances the electron density within the aromatic π-system, potentially strengthening the aromatic stabilization [26]. Computational studies reveal that methylcyclopentadienyl anions exhibit slightly enhanced aromaticity compared to the unsubstituted cyclopentadienyl anion [26].

Physical Description

Methylcyclopentadiene appears as a pale yellow liquid or crystalline solid. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Vapor can injure the eyes and respiratory tract and may cause headaches and dizziness. Vapor is anesthetic and may have other central nervous system effects. Vapor may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system, or from vomiting, may cause bronchopneumonia or pulmonary edema.

XLogP3

1.8

Boiling Point

72.78 °C

UNII

K4O53GR393

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H350 (14%): May cause cancer [Danger Carcinogenicity];
H400 (82%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (82%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

123.99 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable

Flammable;Health Hazard;Environmental Hazard

Other CAS

96-39-9
26519-91-5
26472-00-4

Wikipedia

1-Methylcyclopentadiene

General Manufacturing Information

1,3-Cyclopentadiene, methyl-: ACTIVE

Dates

Last modified: 07-20-2023

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